molecular formula C8H10F2N2O2 B11793808 Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11793808
M. Wt: 204.17 g/mol
InChI Key: BXJNNDYXRHRELA-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that has garnered significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-12-6(7(9)10)5(4-11-12)8(13)14-2/h4,7H,3H2,1-2H3

InChI Key

BXJNNDYXRHRELA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OC)C(F)F

Origin of Product

United States

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